

CAS number and chemical structure of Sorafenib-d4

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Compound of Interest

Compound Name: **Sorafenib-d4**

Cat. No.: **B12424595**

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An In-depth Technical Guide to **Sorafenib-d4**

Introduction

Sorafenib-d4 is the deuterated analog of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid carcinoma.^{[1][2][3]} As a stable isotope-labeled compound, **Sorafenib-d4** serves as an invaluable tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantification of Sorafenib in biological matrices.^[4] Its use ensures high accuracy and precision in pharmacokinetic and metabolic studies by compensating for matrix effects and variations during sample processing. This guide provides a comprehensive overview of **Sorafenib-d4**, including its chemical properties, synthesis, analytical methodologies, and its role in research, tailored for professionals in drug development and life sciences.

Chemical Identity and Properties

Sorafenib-d4 is structurally identical to Sorafenib, except that four hydrogen atoms on the phenoxy ring have been replaced with deuterium atoms. This substitution results in a higher molecular weight while maintaining nearly identical chemical properties, making it an ideal internal standard.

Table 1: Physicochemical Properties of **Sorafenib-d4**

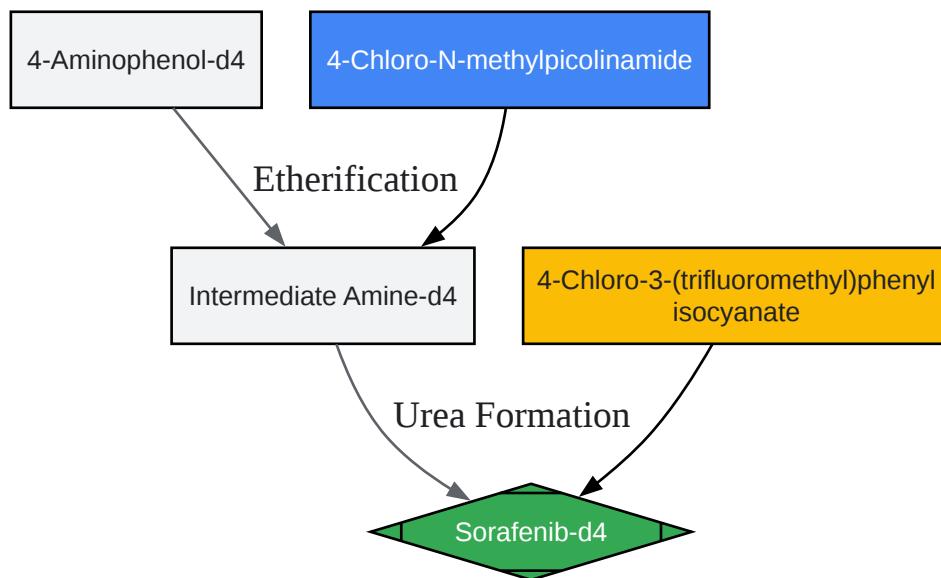
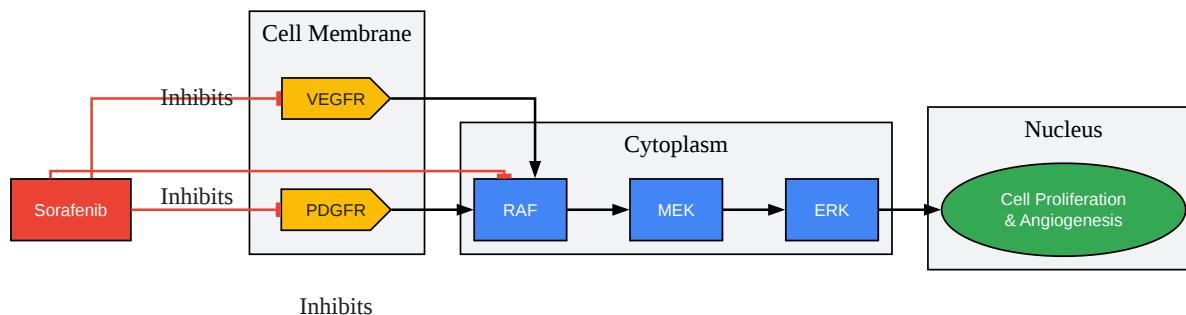
| Property | Value | Reference |
|-------------------|---|---|
| CAS Number | 1207560-07-3 | [1] [4] [5] |
| Molecular Formula | C ₂₁ H ₁₂ D ₄ ClF ₃ N ₄ O ₃ | [1] [5] |
| Molecular Weight | 468.85 g/mol | [1] [5] [6] |
| IUPAC Name | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl]amino]-2,3,5,6-tetradeuteriophenoxy]-N-methylpyridine-2-carboxamide | [1] [7] |
| Synonyms | 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy-2,3,5,6-d4)-N-methylpicolinamide | [4] [5] |
| Purity | ≥95% by HPLC | [1] |

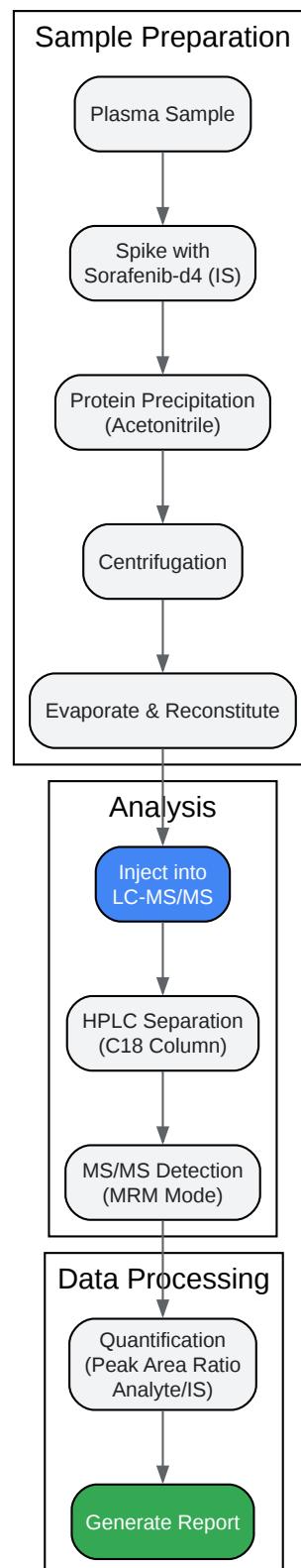
Chemical Structure

Role of Sorafenib and Mechanism of Action

Sorafenib functions by inhibiting multiple kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels).[\[2\]](#)[\[8\]](#) It targets the RAF/MEK/ERK signaling pathway within tumor cells and also inhibits cell surface tyrosine kinase receptors like VEGFR and PDGFR, which are crucial for angiogenesis.[\[8\]](#)[\[9\]](#) This dual mechanism of action allows Sorafenib to directly impede tumor growth and cut off its blood supply.[\[9\]](#)

Below is a diagram illustrating the signaling pathways targeted by Sorafenib.



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